Methyl 5-isopropylfuran-2-carboxylate
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Overview
Description
Methyl 5-isopropylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropylfuran-2-carboxylate typically involves the esterification of 5-isopropylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-isopropylfuran-2-methanol.
Substitution: Various halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-isopropylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 5-isopropylfuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the isopropyl group, leading to different chemical and biological properties.
Ethyl 5-isopropylfuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-isopropylfuran-2-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 5-isopropylfuran-2-carboxylate is unique due to the presence of both the isopropyl group and the methyl ester, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Properties
IUPAC Name |
methyl 5-propan-2-ylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVSQBEMICJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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